
2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately results in cell death. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. It has also been shown to inhibit the growth of pathogenic microorganisms by disrupting their cellular processes. In addition, it has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile in lab experiments is its diverse biological activities. This compound can be used to study the mechanisms of action of specific enzymes and signaling pathways involved in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile. One possible direction is to explore its potential applications in drug discovery and development. This compound has shown promising results in preclinical studies as a potential anticancer and antimicrobial agent. Another possible direction is to investigate its role in regulating specific cellular processes such as autophagy and apoptosis. Additionally, more research is needed to understand the structure-activity relationship of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile has been reported in several research articles. One of the most common methods involves the reaction of 2-aminobenzothiazole with 5-methylfurfural in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The resulting product is then treated with acetic anhydride and sodium cyanide to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy remains the same.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Several studies have reported that this compound can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has also been shown to possess potent antibacterial and antifungal activity against various pathogenic microorganisms.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-6-7-12(21-11)8-9-15(20)13(10-18)17-19-14-4-2-3-5-16(14)22-17/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRDNYXWSOEGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


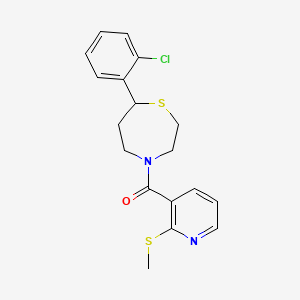
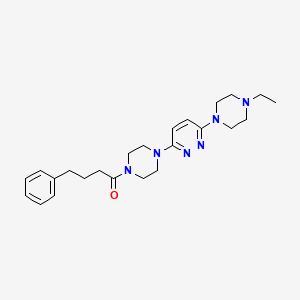
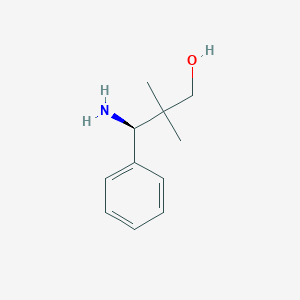
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)
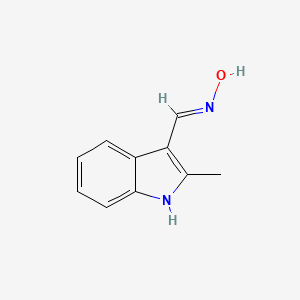
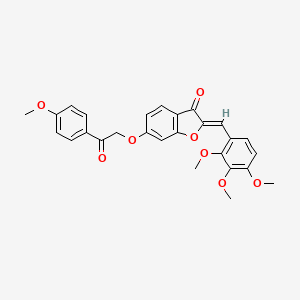
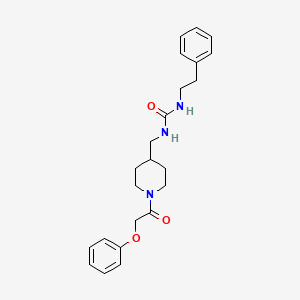


![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)